molecular formula C10H20N2 B12277560 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B12277560
M. Wt: 168.28 g/mol
InChI Key: JHMXTLXVCHIQMC-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Organic Synthesis and Medicinal Chemistry

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid, three-dimensional structure. chemrxiv.org This rigidity is a key feature, as it reduces the conformational flexibility of the molecule, which can lead to more specific interactions with biological targets and potentially higher potency. researchgate.net The defined spatial arrangement of substituents on a bridged bicyclic scaffold allows for precise control over the presentation of pharmacophoric elements.

In organic synthesis, the construction of these strained ring systems presents a unique challenge that has spurred the development of innovative synthetic methodologies. d-nb.info The synthesis of bridged bicyclic compounds is a significant area of research, with various strategies being developed to create these complex structures efficiently. chinesechemsoc.org

From a medicinal chemistry perspective, the incorporation of bridged bicyclic fragments into drug candidates is a strategy to improve physicochemical properties. These scaffolds can enhance metabolic stability, increase aqueous solubility, and improve membrane permeability, all of which are critical factors in the development of successful drugs. researchgate.net

The 3-Azabicyclo[3.1.1]heptane Core as a Versatile Pharmacophore and Building Block

The 3-azabicyclo[3.1.1]heptane scaffold has been identified as a valuable pharmacophore and a versatile building block in drug discovery. chemrxiv.org Its rigid structure makes it an attractive isostere for commonly used ring systems such as piperidine (B6355638) and pyridine (B92270). chemrxiv.org Bioisosteric replacement is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes in the chemical structure.

The 3-azabicyclo[3.1.1]heptane core has been shown to be a suitable saturated isostere for meta-substituted pyridines. acs.org This is significant because the pyridine ring is a common motif in many biologically active compounds. By replacing a planar pyridine ring with a three-dimensional azabicyclic scaffold, researchers can explore new regions of chemical space and potentially develop compounds with improved properties. researchgate.net The synthesis of various derivatives of the 3-azabicyclo[3.1.1]heptane core is an active area of research, with a focus on developing scalable and efficient synthetic routes. chemrxiv.orgchemrxiv.org

Overview of Research Trajectories for 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine and Related Analogues

While specific research on This compound is not extensively published in peer-reviewed literature, its chemical structure points to key areas of research interest. The butyl group at the 3-position and the amine group at the 6-position suggest its potential as a building block for more complex molecules.

The research trajectory for this compound and its analogues can be inferred from studies on similar structures. For instance, the synthesis of various N-substituted 3-azabicyclo[3.1.1]heptane derivatives is a common theme in the literature. The alkyl group on the nitrogen atom can be varied to modulate the compound's lipophilicity and its interactions with biological targets. The amine group at the 6-position provides a handle for further functionalization, allowing for the attachment of other molecular fragments to create a library of compounds for screening.

Research in this area is focused on the development of novel ligands for various receptors and enzymes. For example, analogues of 3-azabicyclo[3.1.1]heptane have been investigated as nonclassical piperidine isosteres for drug discovery. researchgate.netnih.gov The constrained nature of the bicyclic ring system can lead to compounds with novel biological properties. d-nb.info

Below is an interactive data table summarizing the key structural features and potential research applications of the 3-azabicyclo[3.1.1]heptane scaffold.

FeatureDescriptionImplication in Research
Core Structure 3-Azabicyclo[3.1.1]heptaneA rigid, three-dimensional scaffold.
N-Substitution An alkyl or other group at the 3-position (e.g., butyl)Modulates lipophilicity and target engagement.
6-Position Functionalization An amine or other functional groupAllows for further chemical modification and library synthesis.
Bioisosterism Can act as a saturated isostere for piperidine and pyridineOffers a strategy to improve the properties of existing drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-butyl-3-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C10H20N2/c1-2-3-4-12-6-8-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3

InChI Key

JHMXTLXVCHIQMC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CC(C1)C2N

Origin of Product

United States

Synthetic Methodologies for 3 Azabicyclo 3.1.1 Heptane Derivatives

General Strategies for the Construction of the 3-Azabicyclo[3.1.1]heptane Ring System

A variety of synthetic strategies have been developed to access the 3-azabicyclo[3.1.1]heptane core, each with its own advantages in terms of efficiency, scalability, and substituent tolerance.

Cycloaddition Approaches (e.g., [3+2] Cycloadditions)

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems with high atom economy. While various cycloaddition strategies can be envisioned for the synthesis of bicyclic structures, the literature on specific [3+2] cycloadditions to form the 3-azabicyclo[3.1.1]heptane ring is not extensively detailed. However, the general principles of cycloaddition chemistry are applicable. For instance, intramolecular [2+2] cycloadditions have been reported as a key step in the synthesis of the 3-azabicyclo[3.1.1]heptane system.

Intramolecular Cyclization Reactions (e.g., from Azetidine (B1206935) Precursors)

A prominent and effective method for constructing the 3-azabicyclo[3.1.1]heptane ring system involves the intramolecular cyclization of suitably functionalized azetidine precursors. This strategy leverages the pre-existing four-membered ring to build the bicyclic framework. A key approach involves the double alkylation of a malonate with a cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. nih.gov Subsequent hydrolysis and decarboxylation steps lead to the formation of the bicyclic core. This method has proven to be robust and scalable for the synthesis of various 3-substituted 6-azabicyclo[3.1.1]heptanes. nih.gov

Reduction of Spirocyclic Oxetanyl Nitriles

A general and scalable synthesis of 3-azabicyclo[3.1.1]heptanes has been developed through the reduction of spirocyclic oxetanyl nitriles. thieme-connect.com This transformation proceeds via an unexpected reductive cyclization pathway. The strained oxetane ring is opened, and subsequent intramolecular cyclization onto the reduced nitrile forms the 3-azabicyclo[3.1.1]heptane core. This method is notable for its operational simplicity and the use of readily available starting materials, making it amenable to large-scale production. thieme-connect.com

Multigram Synthesis Techniques for Scalable Production

The demand for 3-azabicyclo[3.1.1]heptane derivatives in drug discovery has driven the development of synthetic routes that are amenable to multigram and even kilogram scale production. Several of the aforementioned methods have been successfully scaled up. For example, the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes from azetidine precursors has been achieved on a large scale, yielding hundreds of grams of the desired products. nih.gov Similarly, the reduction of spirocyclic oxetanyl nitriles has been demonstrated to be a scalable process, providing multigram quantities of the bicyclic amine. thieme-connect.com An efficient approach to the multigram synthesis of 3-azabicyclo[3.1.1]heptanes has also been described, relying on the intramolecular imide formation in a properly 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.org

Specific Synthetic Routes to 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine and its Direct Analogues

The synthesis of specific N-alkylated 3-azabicyclo[3.1.1]heptan-6-amines is crucial for exploring the structure-activity relationships of this scaffold in various biological targets.

Synthesis of N-Alkyl-3-azabicyclo[3.1.1]heptan-6-amines (e.g., N-butyl, N-propyl, N-benzyl variants)

The introduction of an alkyl group at the 3-position of the 3-azabicyclo[3.1.1]heptan-6-amine can be achieved through several standard organic transformations, most notably reductive amination and direct N-alkylation.

A common precursor for these syntheses is a protected form of 3-azabicyclo[3.1.1]heptan-6-amine or a related intermediate. For instance, a synthetic route starting from 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione has been reported for the preparation of N-benzyl derivatives. chemrxiv.org

Reductive Amination: This is a versatile method for the synthesis of N-alkyl amines. The general procedure involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of This compound , 3-azabicyclo[3.1.1]heptan-6-amine can be reacted with butyraldehyde in the presence of a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Similarly, for the synthesis of 3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine , propanal would be used as the aldehyde component in the reductive amination reaction with 3-azabicyclo[3.1.1]heptan-6-amine. masterorganicchemistry.com

Direct N-Alkylation: This method involves the reaction of the parent amine with an alkyl halide. However, a significant drawback of direct alkylation is the potential for over-alkylation, leading to the formation of quaternary ammonium salts. masterorganicchemistry.com To circumvent this, the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature, must be carefully controlled. For example, the synthesis of an N-benzyl derivative has been achieved through the alkylation of an amine precursor with benzyl bromide. chemrxiv.org

The table below summarizes the general synthetic approaches for N-alkylation.

Alkyl GroupSynthetic MethodReagents
N-Butyl Reductive Amination3-Azabicyclo[3.1.1]heptan-6-amine, Butyraldehyde, NaBH(OAc)₃
N-Propyl Reductive Amination3-Azabicyclo[3.1.1]heptan-6-amine, Propanal, NaBH(OAc)₃
N-Benzyl Direct N-AlkylationAmine precursor, Benzyl bromide

Detailed research findings from a multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives demonstrate a practical approach to N-benzylation. The synthesis commenced from a precursor, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, where the primary amino group was first protected. Subsequent alkylation with benzyl bromide, followed by reduction and deprotection steps, yielded the desired N-benzyl-3-azabicyclo[3.1.1]heptane derivative. chemrxiv.org This multi-step sequence highlights the importance of protecting group strategies in achieving selective N-alkylation.

Derivatization Strategies at the C-6 Amino Position

The amino group at the C-6 position of the 3-azabicyclo[3.1.1]heptane core is a key site for introducing molecular diversity. Standard amine chemistries can be employed to append a wide variety of functional groups, thereby modulating the compound's physicochemical and pharmacological properties.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the exploration of the chemical space around the core scaffold. For instance, the synthesis of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol highlights a derivative where the C-6 amino group is present alongside other functionalities, indicating its utility as a versatile synthetic handle smolecule.com. Protecting group strategies, such as the use of a tert-butoxycarbonyl (Boc) group, are often employed to mask the amine's reactivity during multi-step syntheses, allowing for selective modification of other parts of the molecule.

Table 1: Examples of Derivatization Reactions at an Amino Position

Reaction Type Reagents Functional Group Formed
Acylation Acyl Chloride (R-COCl) Amide (-NHCOR)
Sulfonylation Sulfonyl Chloride (R-SO₂Cl) Sulfonamide (-NHSO₂R)
Reductive Amination Aldehyde/Ketone, NaBH₃CN Secondary/Tertiary Amine
Urea Formation Isocyanate (R-NCO) Urea (-NHCONHR)

Functional Group Interconversions on the Azabicyclo[3.1.1]heptane Core

The versatility of the azabicyclo[3.1.1]heptane framework is further demonstrated by the array of possible functional group interconversions at positions other than the C-6 amine. These modifications are crucial for fine-tuning molecular properties and establishing structure-activity relationships.

Research has shown that various derivatives can be accessed through strategic manipulations of the core. For example, a multigram synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes was achieved starting from a common intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. This intermediate was converted into diastereopure cis- and trans-N-Boc-monoprotected diamines and amino alcohols through further functional group transformations nih.gov. This highlights the ability to introduce diverse functionalities such as hydroxyl and additional amino groups onto the scaffold.

Another approach demonstrated the synthesis of the previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which serves as a valuable building block for selective derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine (B6355638) derivatives acs.org. The ketone functionality at C-6 can be transformed into various other groups, including amines (via reductive amination) or alcohols (via reduction).

Furthermore, the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione has been reported on a multigram scale. This intermediate was used to synthesize several monoprotected bicyclic diamines, which are valuable building blocks for medicinal chemistry chemrxiv.orgchemrxiv.org.

Advanced Catalytic and Stereoselective Approaches

Modern catalytic methods offer powerful tools for the efficient and stereocontrolled synthesis of complex bicyclic systems. While not always applied directly to the 3-azabicyclo[3.1.1]heptane system, these advanced strategies are highly relevant for constructing related and analogous scaffolds.

Catalytic C-H Activation in Azabicyclo[3.1.0]hexanone Synthesis

A significant advancement in the synthesis of related bicyclic structures is the use of catalytic C-H activation. An efficient, enantioselective synthesis of a densely functionalized azabicyclo[3.1.0]hexanone, a core component of a nuclear factor-κB inducing kinase (NIK) inhibitor, was developed using this strategy thieme.dethieme.de.

This synthetic route was streamlined from 13 to 7 linear steps by employing a key palladium-catalyzed C-H activation step thieme-connect.com. The proposed mechanism involves the oxidative addition of a Pd(0) complex to a carbon-chlorine bond, followed by an intramolecular C-H activation of a proximal cyclopropane ring, and subsequent reductive elimination to form the bicyclic product thieme-connect.comthieme-connect.com. The use of a chiral TADDOL-phosphonite ligand in conjunction with the palladium catalyst rendered the transformation enantioselective thieme.dethieme.de. This methodology demonstrates the power of C-H activation to simplify the synthesis of complex, chiral azabicyclic motifs thieme.dethieme.dethieme-connect.com.

Table 2: Key Features of Catalytic C-H Activation for Azabicyclo[3.1.0]hexanone Synthesis

Feature Description Reference
Catalyst System Pd(0) with a TADDOL-phosphonite ligand thieme.dethieme.de
Key Transformation Enantiocontrolled cyclization / C-H activation thieme.dethieme.de
Substrate Alkyl chloride with a cyclopropylmethylamine moiety thieme-connect.com
Significance Streamlined synthesis from 13 to 7 steps; enabled scalable synthesis thieme-connect.com

Organocatalytic Asymmetric Cascade Reactions for Azabicycloheptane Derivatives

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, often through elegant cascade reactions. These reactions allow for the construction of multiple bonds and stereocenters in a single operation from simple starting materials.

While specific applications to 3-azabicyclo[3.1.1]heptane are still developing, the principles have been successfully applied to related structures. For instance, an asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid was developed to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines. This method generates chiral azabicyclo[2.1.1]hexanes with high enantioselectivity nih.gov.

The concept of organocatalytic cascade reactions is based on the sequential activation of substrates using a single catalyst. For example, trienamine activation has been used to initiate cascade reactions between 2,4-dienals and dienophiles to create complex polycyclic structures mdpi.com. Such methodologies, which often involve iminium-enamine or other activation modes, are highly promising for the asymmetric synthesis of various azabicycloheptane derivatives researchgate.net. These approaches expand the toolbox for creating structurally diverse and stereochemically defined bicyclic amines for applications in drug discovery.

Conformational Analysis and Stereochemical Implications

Conformational Preferences and Rigidity of the Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted system. researchgate.net This bridged bicyclic structure effectively locks the piperidine-like portion of the molecule into a specific conformation, which can be either a "boat" or a "chair" form. This conformational rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target. The defined three-dimensional structure of the scaffold allows for a more precise orientation of substituents, facilitating optimized interactions with receptor binding sites.

The rigidity of the azabicyclo[3.1.1]heptane system has led to its consideration as a bioisosteric replacement for planar aromatic rings like pyridine (B92270). researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By replacing a flat aromatic ring with a three-dimensional, saturated bicyclic system, researchers can explore new chemical space and potentially improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.net

The specific conformation of the 3-azabicyclo[3.1.1]heptane ring can be influenced by the nature and position of its substituents. For instance, the presence of a butyl group on the nitrogen atom and an amine group at the 6-position will have a defined impact on the preferred conformation of the bicyclic system.

Stereochemical Control and Diastereoselectivity in 3-Azabicyclo[3.1.1]heptane Synthesis

The synthesis of substituted 3-azabicyclo[3.1.1]heptanes, including 3-butyl-3-azabicyclo[3.1.1]heptan-6-amine, often requires careful control of stereochemistry to obtain the desired diastereomer. Several synthetic strategies have been developed to achieve this.

One common approach involves intramolecular cyclization reactions. These methods often start from a suitably functionalized monocyclic precursor, such as a cyclobutane (B1203170) derivative, and build the bicyclic core. chemrxiv.orgchemrxiv.orgresearchgate.net For example, a highly efficient method for the multigram-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular formation of an imide from a 1,3-functionalized cyclobutane derivative. chemrxiv.orgchemrxiv.orgresearchgate.net The stereochemistry of the final product is often dictated by the stereochemistry of the starting cyclobutane, which can be controlled through diastereoselective reactions like the Strecker reaction. chemrxiv.orgchemrxiv.orgresearchgate.net

Another strategy involves cycloaddition reactions. Lewis acid-catalyzed 1,3-dipolar cycloadditions of bicyclo[1.1.0]butanes (BCBs) with various 1,3-dipoles can be used to construct the bicyclo[3.1.1]heptane core. The high ring strain of BCBs drives the formation of the new bicyclic system. More recent developments include catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides to divergently synthesize 2- and 3-azabicyclo[3.1.1]heptenes. nih.gov These methods offer a high degree of functional group tolerance and can provide valuable azabicyclic intermediates. nih.gov

The following table summarizes some of the key synthetic approaches and the stereochemical control they offer:

Synthetic ApproachKey FeaturesStereochemical Control
Intramolecular Cyclization Utilizes functionalized monocyclic precursors (e.g., cyclobutanes). chemrxiv.orgchemrxiv.orgresearchgate.netDiastereoselectivity is often determined by the stereochemistry of the starting material, which can be established using stereoselective reactions. chemrxiv.orgchemrxiv.orgresearchgate.net
Cycloaddition Reactions Involves the reaction of bicyclo[1.1.0]butanes with various reagents. nih.govCatalyst control can be used to achieve divergent synthesis of different isomers. nih.gov
Reduction of Spirocyclic Oxetanyl Nitriles A general method for accessing 3-azabicyclo[3.1.1]heptanes. researchgate.netThe stereochemical outcome can be influenced by the reagents and reaction conditions.

Influence of Conformation on Molecular Recognition and Ligand Binding

The conformationally restricted nature of the 3-azabicyclo[3.1.1]heptane scaffold plays a crucial role in its ability to bind to biological targets with high affinity and selectivity. researchgate.net By pre-organizing the pharmacophoric elements in a specific spatial arrangement, the molecule can more readily fit into a receptor's binding pocket, leading to a more favorable binding event.

For instance, derivatives of 3,6-diazabicyclo[3.1.1]heptane have been synthesized as novel ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Certain compounds in this series exhibited very high affinity and selectivity for the α4β2 nAChR subtype over the α7 subtype. nih.gov This selectivity is attributed to the rigid bicyclic framework, which orients the substituent on the 3-position (in this case, a pyridinyl group) in a manner that is optimal for interaction with the α4β2 receptor. nih.gov

The ability to act as a piperidine (B6355638) isostere further highlights the importance of its conformation. researchgate.net Piperidine is a common heterocyclic ring in pharmaceuticals, but its flexibility can be a disadvantage. The 3-azabicyclo[3.1.1]heptane scaffold can lock the piperidine-like portion into a defined "boat" or "chair" conformation, which can enhance binding to a specific biological target. researchgate.net

Computational and Theoretical Investigations of 3 Azabicyclo 3.1.1 Heptane Systems

Quantum Chemical Calculations for Structural Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for characterizing the electronic structure and geometry of molecules. researchgate.net For the 3-azabicyclo[3.1.1]heptane system, these calculations provide precise data on bond lengths, bond angles, and torsional angles, which define its three-dimensional shape.

Research has utilized X-ray crystallography, complemented by computational analysis, to determine the structural parameters of 3-azabicyclo[3.1.1]heptane hydrochlorides. researchgate.net These studies reveal a rigid bicyclic structure. A key finding is the geometric similarity of this saturated scaffold to aromatic rings like pyridine (B92270), for which it can serve as a bioisostere. researchgate.net The distance between substituent exit vectors (the points where functional groups are attached) in 3-azabicyclo[3.1.1]heptanes is comparable to that in a 3,5-disubstituted pyridine ring. researchgate.net For instance, the distance 'r' between exit vectors in several synthesized 3-azabicyclo[3.1.1]heptane derivatives was found to be approximately 4.79–4.81 Å, very close to the 5.06 Å distance in a comparable pyridine. researchgate.net

Table 1: Comparison of Selected Structural Parameters from X-ray Crystal Data. researchgate.net
CompoundParameterValue
3-azabicyclo[3.1.1]heptane HCl salt (general)Distance 'r' (Å)~4.79 - 4.81
Angle 'ϕ' (°)Data not specified
3,5-disubstituted pyridine HCl saltDistance 'r' (Å)5.06
Angle 'ϕ' (°)Data not specified

These quantum chemical studies are crucial for validating experimental findings and for building accurate models for further computational analysis, such as the docking studies discussed in the next section.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques in structure-based drug design, used to predict how a ligand, such as a derivative of 3-azabicyclo[3.1.1]heptane, binds to the active site of a biological target like a receptor or enzyme. mdpi.com These methods explore possible binding conformations and estimate the strength of the interaction, guiding the synthesis of more potent and selective compounds. mdpi.com

Docking studies on related diazabicyclo[3.1.1]heptane carboxamides targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) have highlighted the key molecular features that drive binding affinity. nih.gov Homology models of the α4β2 and α6/α3β2β3 nAChR subtypes were used to predict binding modes. nih.gov The results underscored the importance of a cationic center, a hydrogen-bond acceptor, and hydrophobic aliphatic groups for effective ligand-receptor interaction. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling further suggested that binding affinity is primarily influenced by ligand shape, the distribution of positive charge on the molecular surface, and molecular flexibility. nih.gov

Similarly, in silico docking studies of donepezil (B133215) analogues, where the piperidine (B6355638) ring was replaced with bioisosteres including the azabicyclo[3.1.1]heptane ring, showed high binding affinities towards acetylcholinesterase (AChE), a key target in Alzheimer's disease research. dergipark.org.tr These computational experiments, often performed with software like AutoDock, help hypothesize which analogues may have the highest inhibitory potential before undertaking their synthesis and in vitro testing. dergipark.org.tr

Table 2: Summary of Docking Studies on Related Bicyclic Scaffolds.
Scaffold SystemBiological TargetKey Findings from ModelingReference
3,6-Diazabicyclo[3.1.1]heptane-3-carboxamidesα4β2 and α6/α3β2β3 nAChRsBinding affinity driven by cationic center, H-bond acceptor, shape, and charge distribution. nih.gov
Azabicyclo[3.1.1]heptane (as Donepezil analogue)Acetylcholinesterase (AChE)Bioisosteric replacement of piperidine ring resulted in high predicted binding affinities. dergipark.org.tr
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneGeneral (e.g., EGFR kinase)Computational docking (e.g., AutoDock, Schrödinger Suite) used to predict binding affinities before synthesis.

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms that lead to the formation of the 3-azabicyclo[3.1.1]heptane core is essential for optimizing synthetic routes and improving yields. Computational studies play a significant role in elucidating these complex transformations.

A general and scalable synthesis of the 3-azabicyclo[3.1.1]heptane core has been developed through the reduction of spirocyclic oxetanyl nitriles. nih.govresearchgate.net Mechanistic studies of this transformation revealed an unexpected isomerization. researchgate.net It was found that an initial amine product can isomerize into the final 3-azabicyclo[3.1.1]heptane structure in the presence of lithium ions (Li+). researchgate.net Computational modeling of the transition states involved in this process helps to explain the reaction pathway and the crucial role of the cation. researchgate.net

Other synthetic strategies have also been investigated. The synthesis of related azabicyclo[2.2.1]heptanes has been achieved via proton relay catalysis involving Al(III) aminotriphenolate complexes. nih.gov Mechanistic studies, supported by control experiments, indicated that a key proton-relay step is necessary for the reaction to proceed efficiently. nih.gov While this specific example does not produce the [3.1.1] system, the mechanistic principles, such as intramolecular cycloadditions and rearrangements, are often explored computationally to understand and predict outcomes for a range of bicyclic systems. nih.govresearchgate.net

Prediction of Molecular Geometries and Conformational Spaces

The biological activity of a molecule is intrinsically linked to its three-dimensional geometry and conformational flexibility. Computational methods are used to predict the preferred shapes of molecules like 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine and to explore their accessible conformational space.

As established by X-ray data and computational chemistry, the 3-azabicyclo[3.1.1]heptane core possesses a well-defined and rigid geometry. researchgate.net This rigidity is a desirable trait in medicinal chemistry as it reduces the entropic penalty upon binding to a target. The geometry of this scaffold has been compared to that of 3,5-disubstituted pyridine, highlighting its potential as a saturated, three-dimensional bioisostere for an aromatic ring. researchgate.net

Table 3: Geometric Comparison of 3-Azabicyclo[3.1.1]heptane and a Pyridine Isostere. researchgate.net
ScaffoldKey Geometric FeatureMeasured/Calculated Value (Å)
3-Azabicyclo[3.1.1]heptane CoreDistance 'r' between substituent exit vectors4.79 - 4.81
3,5-Disubstituted PyridineDistance 'r' between substituent exit vectors5.06

These predictive studies are vital for the rational design of new derivatives, ensuring that they possess the optimal geometry for biological activity.

Structure Activity Relationship Sar Studies of 3 Azabicyclo 3.1.1 Heptane Derivatives

General Principles of SAR in Azabicyclic Systems

Azabicyclic systems, such as the 3-azabicyclo[3.1.1]heptane scaffold, are of significant interest in drug discovery due to their rigid, three-dimensional structures. This conformational rigidity can lead to a more defined orientation of substituents, which in turn can result in higher binding affinity and selectivity for biological targets compared to more flexible aliphatic or aromatic systems. researchgate.netnih.gov The defined spatial arrangement of functional groups in these systems allows for a precise probing of the target's binding site. activate-scientific.com

General SAR principles for azabicyclic systems often revolve around several key aspects:

Vectorial Arrangement of Substituents: The fixed geometry of the bicyclic core places substituents in specific vectors, influencing their interaction with receptor pockets.

Introduction of Heteroatoms: The placement of nitrogen and other heteroatoms within the scaffold can significantly impact properties such as basicity, polarity, and the potential for hydrogen bonding, all of which are crucial for drug-receptor interactions.

Conformational Restriction: The rigid nature of the scaffold reduces the entropic penalty upon binding to a target, which can contribute to enhanced binding affinity. researchgate.net

Impact of N-Substituent Variation on Biological Activity (e.g., 3-butyl, 3-benzyl)

The substituent at the 3-position of the 3-azabicyclo[3.1.1]heptane ring plays a pivotal role in modulating the pharmacological properties of these derivatives. The nature of this substituent can influence the compound's affinity and selectivity for its biological target, as well as its pharmacokinetic profile.

The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a precursor to the corresponding amine, has been described as a promising building block for creating conformationally restricted piperidine (B6355638) derivatives for medicinal chemistry. nih.gov This highlights the importance of the N-benzyl group in the exploration of this chemical space. The choice between an N-butyl and an N--benzyl substituent would ultimately depend on the specific requirements of the biological target.

The following table illustrates the structural differences between the N-butyl and N-benzyl substituents.

SubstituentStructureKey FeaturesPotential Interactions
Butyl -CH₂CH₂CH₂CH₃Flexible, aliphatic, increases lipophilicityHydrophobic interactions
Benzyl -CH₂-C₆H₅Rigid, aromatic, planarHydrophobic and pi-stacking interactions

Role of C-6 Substitution (e.g., Amine Moiety) on Pharmacological Profiles

The substitution at the C-6 position of the 3-azabicyclo[3.1.1]heptane scaffold is another critical determinant of biological activity. The introduction of an amine moiety at this position provides a key interaction point, often a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor binding pocket.

A study on P2Y14 receptor antagonists provides valuable insights into the role of C-6 substitution. nih.gov In this research, a series of compounds were synthesized where the 3-azabicyclo[3.1.1]heptan-6-yl moiety was incorporated as a key structural element. The data revealed that the nature of the substituent at the 6-position significantly impacted the antagonist affinity for the P2Y14 receptor.

For instance, the introduction of a hydroxyl group at the C-6 position, in addition to the aryl group, in 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (compound 15 in the study) led to an 89-fold increase in affinity compared to the corresponding compound without the hydroxyl group (compound 14). nih.gov This demonstrates the profound effect that even a small modification at the C-6 position can have on the pharmacological profile.

The following table summarizes the activity of two C-6 substituted 3-azabicyclo[3.1.1]heptane derivatives from the aforementioned study. nih.gov

Compound (in study)C-6 SubstituentP2Y14R Antagonist Affinity (IC₅₀, nM)
146-Aryl525
156-Aryl, 6-Hydroxy5.92

This data underscores the importance of the C-6 position as a key handle for modulating the pharmacological activity of 3-azabicyclo[3.1.1]heptane derivatives. The presence of a primary amine at this position, as in 3-butyl-3-azabicyclo[3.1.1]heptan-6-amine, would introduce a basic center capable of forming strong ionic and hydrogen bond interactions, the nature of which would be highly dependent on the specific biological target.

Bioisosteric Applications of the 3-Azabicyclo[3.1.1]heptane Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a widely used strategy in drug design. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a valuable bioisostere for several common ring systems.

The 3-azabicyclo[3.1.1]heptane core is considered a conformationally restricted analogue of piperidine. chemrxiv.orgacs.org Piperidine is a ubiquitous scaffold in medicinal chemistry, but its conformational flexibility can sometimes be a drawback. By incorporating the piperidine ring into a bicyclic system, the number of accessible conformations is reduced, which can lead to improved binding affinity and selectivity. The cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are considered three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans isomers can be viewed as mimics of the less common "boat" conformation of piperidine. acs.org

The 3-azabicyclo[3.1.1]heptane scaffold has also been successfully employed as a saturated bioisostere of the pyridine (B92270) ring. researchgate.netresearchgate.netresearchgate.netnih.gov The replacement of a flat, aromatic pyridine ring with a three-dimensional, saturated scaffold can lead to significant improvements in physicochemical properties. A notable example is the modification of the antihistamine drug Rupatadine, where the pyridine ring was replaced with a 3-azabicyclo[3.1.1]heptane core. researchgate.netresearchgate.net This substitution led to a dramatic improvement in aqueous solubility and metabolic stability, while also reducing lipophilicity. researchgate.netresearchgate.net

The geometric parameters of the 3-azabicyclo[3.1.1]heptane core closely resemble those of a 3,5-disubstituted pyridine ring, making it an excellent structural mimic. researchgate.net

The table below compares the physicochemical properties of Rupatadine with its 3-azabicyclo[3.1.1]heptane analogue. researchgate.net

CompoundclogPlogDAqueous Solubility (µM)Metabolic Half-life (t½, min)
Rupatadine (with pyridine ring) 5.1>4.5293.2
Analogue (with 3-azabicyclo[3.1.1]heptane) 5.23.836535.7

The 3-azabicyclo[3.1.1]heptane scaffold is part of a larger family of bridged bicyclic systems used as bioisosteres in drug design. Each of these scaffolds offers a unique geometric and stereochemical profile, allowing medicinal chemists to fine-tune the properties of a lead compound.

Norbornane/Norbornene: These are rigid hydrocarbon scaffolds that have been used to mimic phenyl rings. They provide a fixed orientation for substituents but lack the heteroatom present in the 3-azabicyclo[3.1.1]heptane core, which can be crucial for target interaction.

Aziridine, Azetidine (B1206935), and Pyrrolidine (B122466): These are smaller, saturated heterocyclic rings. While they are also used as building blocks in medicinal chemistry, they offer a different degree of conformational flexibility and place substituents in different spatial arrangements compared to the more rigid and complex 3-azabicyclo[3.1.1]heptane system. For instance, 2-azaspiro[3.3]heptane, which contains two azetidine rings, has been explored as a piperidine bioisostere. nih.gov Fused pyrrolidine systems have also been investigated in a similar context. nih.gov The choice between these scaffolds depends on the desired vector space and the specific interactions to be optimized within the target binding site. The 3-azabicyclo[3.1.1]heptane scaffold provides a unique bridgehead nitrogen and a distinct three-dimensional shape that is not directly replicated by these other monocyclic or spirocyclic systems.

Biological Activity and Molecular Mechanisms of 3 Azabicyclo 3.1.1 Heptane Derivatives

General Biological Activities of Azabicyclo[3.1.1]heptane Derivatives in Research Contexts

Derivatives of the 3-azabicyclo[3.1.1]heptane core have demonstrated a wide range of biological activities. Research has shown their potential as potent inhibitors of various enzymes and as ligands for several receptor systems. chemrxiv.orgsmolecule.com For instance, certain analogues have been identified as potent aromatase inhibitors, while others act as antagonists for the purinergic receptor P2Y14. chemrxiv.org The scaffold has been successfully incorporated into bridged analogues of Thalidomide (B1683933), a drug known for its use in oncology. researchgate.netchemrxiv.org

Furthermore, the structural framework is a key component in the development of antagonists for the prostaglandin (B15479496) D2 (PGD2) receptor, which are being investigated as a new class of anti-allergic agents. nih.gov A notable application is the modification of the antihistamine drug Rupatidine, where replacing the pyridine (B92270) ring with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic enhancement of its physicochemical profile. researchgate.netresearchgate.netnih.gov This versatility highlights the scaffold's broad utility in developing novel therapeutic agents across different disease areas.

Investigation of Molecular Targets and Ligand Binding Profiles

The molecular targets of 3-azabicyclo[3.1.1]heptane derivatives are diverse, reflecting the scaffold's adaptability. A significant area of investigation has been their interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These derivatives have shown high affinity and, in many cases, high selectivity for various nAChR subtypes, including α4β2, α7, and α3β4. nih.govunimi.itnih.gov The rigid structure of the bicyclic core allows for precise orientation of functional groups, enabling optimal interactions with the binding sites of these receptors. thieme-connect.com

Beyond nAChRs, these compounds have been designed to target other crucial proteins. As mentioned, specific derivatives bind with high affinity to the PGD2 receptor, playing a role in anti-inflammatory and anti-allergic responses. nih.gov In the context of cancer therapy, analogues of Thalidomide incorporating the 3-azabicyclo[3.1.1]heptane system are designed to interact with the cereblon (CRBN) E3 ubiquitin ligase complex. researchgate.netchemrxiv.org Additionally, some derivatives have been identified as potent inhibitors of the enzyme aromatase. chemrxiv.org

The table below summarizes the binding profiles of selected 3,6-diazabicyclo[3.1.1]heptane derivatives at different nAChR subtypes.

Compound IDTarget ReceptorBinding Affinity (Ki)SelectivityReference
3c α4β2 nAChR11.17 pMHigh selectivity vs α7 (Ki = 17 μM) nih.gov
43 α4β2 nAChR10 pMVery high α7/α4β2 selectivity nih.gov
4c α4β2 nAChR0.023 - 0.056 nMHigh selectivity vs α7 (ratio = 1295) nih.gov
3 α4β2 nAChR10 pMHigh selectivity vs α3β4 (Ki = 81 nM) unimi.it
5 α4β2 nAChR42 pMHigh selectivity vs α3β4 (Ki = 59 nM) unimi.it

Modulation of Specific Biological Pathways

The interaction of 3-azabicyclo[3.1.1]heptane derivatives with their molecular targets leads to the modulation of various biological pathways. For example, a patent-free analogue of the anticancer drug Sonidegib, which incorporates a related 3-oxabicyclo[3.1.1]heptane core, was found to inhibit the Hedgehog signaling pathway with nanomolar potency. nih.gov

In the realm of neurobiology, ligands targeting nAChRs modulate cholinergic signaling. nih.gov This can influence the release of neurotransmitters; for instance, agonists at α4β2 and α6β2* nAChRs can modulate dopamine (B1211576) release, a key process in reward and addiction pathways. nih.gov Derivatives acting as antagonists at the PGD2 receptor have been shown to suppress cAMP formation, an important second messenger in inflammatory pathways. nih.gov Furthermore, by acting as antihistamines, these compounds modulate histamine (B1213489) signaling pathways, providing relief from allergic symptoms. chemrxiv.org The development of Thalidomide analogues also points to the modulation of protein degradation pathways through the recruitment of the cereblon E3 ligase, a mechanism central to proteolysis-targeting chimeras (PROTACs). researchgate.netchemrxiv.org

Applications in Advanced Medicinal Chemistry and Drug Design

Utilization of 3-Azabicyclo[3.1.1]heptane as a Conformationally Constrained Building Block

The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperidine (B6355638) derivative. nih.gov Its rigid bicyclic system locks the internal piperidine ring into a stabilized boat or distorted chair conformation, unlike the flexible chair-boat equilibrium seen in simple piperidines. researchgate.net This conformational rigidity is a highly desirable trait in medicinal chemistry. By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a target is minimized, which can lead to a significant increase in binding affinity and selectivity. unife.it

An efficient, multigram two-step synthesis for the ketone precursor to this amine class, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been developed, making it a readily accessible building block for further derivatization. nih.govresearchgate.net The ketone can be converted to the corresponding amine through a two-step process involving oxime formation followed by reduction. researchgate.net This accessibility allows for its incorporation into a wide range of molecular architectures.

The scaffold serves as a nonclassical piperidine isostere, meaning it mimics the size and shape of the piperidine ring but with fixed geometry. researchgate.net This allows chemists to explore new chemical space while retaining key interactions typically provided by a piperidine moiety. A general synthesis for the parent 3-azabicyclo[3.1.1]heptane core has been developed from spirocyclic oxetanyl nitriles, further enhancing its availability for drug discovery programs. nih.gov

Table 1: Comparison of Piperidine and 3-Azabicyclo[3.1.1]heptane Scaffolds
PropertyPiperidine3-Azabicyclo[3.1.1]heptaneReference
Conformational FlexibilityHigh (Chair-boat interconversion)Low (Rigid, fixed conformation) researchgate.net
Primary RoleCommon saturated heterocycleConformationally restricted isostere researchgate.netnih.gov
Key Advantage in Drug DesignWell-established chemistry, versatilePre-organized conformation for target binding, potential for increased affinity/selectivity unife.itresearchgate.net

Design of Conformationally Restricted Peptides and Enzyme Inhibitors

The incorporation of rigid structural motifs is a cornerstone of modern peptidomimetic design and enzyme inhibitor development. researchgate.net The 3-azabicyclo[3.1.1]heptane scaffold, particularly when functionalized as a bicyclic amino acid, provides a template for creating peptides with predictable and stable secondary structures. thieme-connect.comuni-regensburg.de Natural peptides are often too flexible, leading to poor bioavailability and rapid degradation. By inserting a rigid unit like an azabicyclo[3.1.1]heptane derivative, researchers can enforce a specific turn or bend in a peptide chain, mimicking the bioactive conformation required to interact with a receptor or enzyme active site. researchgate.net

For instance, the synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), a nonchiral bicyclic β-amino acid, has been achieved on a gram scale, highlighting its potential utility in peptide engineering. thieme-connect.com While not the specific compound of focus, this demonstrates the scaffold's role in creating constrained amino acids.

In the context of enzyme inhibitors, the rigid scaffold can position key functional groups with high precision to interact with pockets in an enzyme's active site. This can lead to highly potent and selective inhibitors. For example, a related scaffold, 3-azabicyclo[3.1.0]hexane, has been successfully used to develop potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in diabetes therapy. nih.gov The constrained bicyclic structure was crucial for achieving the desired biological activity. nih.gov Similarly, the 3-azabicyclo[3.1.1]heptane core in molecules like 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine can serve as a rigid anchor to orient other parts of a molecule for optimal enzyme inhibition.

Scaffold Hopping and Diversity-Oriented Synthesis in Drug Discovery

Scaffold hopping is a key strategy in medicinal chemistry where a core molecular structure in a known active compound is replaced with a novel one, aiming to improve properties like potency, selectivity, or pharmacokinetics while retaining biological activity. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as an effective replacement for common aromatic and heterocyclic rings. researchgate.net

Recent research has demonstrated that this scaffold can act as a saturated bioisostere for meta-substituted benzene (B151609) rings and pyridines. researchgate.netacs.orgresearchgate.net Replacing a flat aromatic ring with a three-dimensional saturated scaffold—a concept known as "escaping from flatland"—can dramatically improve physicochemical properties such as solubility and metabolic stability. nih.govacs.org In one notable example, the replacement of a pyridine (B92270) ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core led to a significant improvement in its properties. nih.gov

This scaffold is also well-suited for diversity-oriented synthesis (DOS), where the goal is to rapidly generate libraries of structurally diverse small molecules. The development of multiple synthetic routes, including photocatalytic Minisci reactions and catalyst-controlled annulations, allows for the introduction of a wide variety of functional groups at different positions on the 3-azabicyclo[3.1.1]heptane core. acs.orgresearchgate.netacs.org This enables the creation of large libraries of novel compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Table 2: Examples of Scaffold Hopping Utilizing Azabicyclic Cores
Original ScaffoldReplacement ScaffoldPotential ImprovementReference
Piperidine3-Azabicyclo[3.1.1]heptaneIncreased rigidity, enhanced selectivity researchgate.net
Pyridine3-Azabicyclo[3.1.1]heptaneImproved physicochemical properties (e.g., solubility) nih.gov
meta-Substituted BenzeneBicyclo[3.1.1]heptane (BCH) / Aza-BCHImproved metabolic stability and lipophilicity researchgate.netacs.org

Future Research Directions in the Field of Azabicyclo[3.1.1]heptane Chemistry

The field of azabicyclo[3.1.1]heptane chemistry continues to evolve, with several exciting future directions. A primary focus is the development of novel, more efficient catalytic methods to construct these bicyclic systems. acs.org This includes catalyst-controlled annulations of bicyclo[1.1.0]butanes and Lewis acid-catalyzed cycloadditions, which promise to deliver unique azabicyclic scaffolds with high functional group tolerance. acs.orgacs.org

Another key area is the expansion of the bioisostere concept. Researchers are actively exploring aza-bicyclo[3.1.1]heptenes as potential mimics of pyridines, which could unlock new avenues for drug design. acs.org The development of catalytic asymmetric syntheses is also a critical goal, as it would provide access to specific stereoisomers of these bicyclic building blocks, allowing for a more detailed investigation of structure-activity relationships.

Finally, future work will likely involve incorporating the 3-azabicyclo[3.1.1]heptane core into a broader range of complex molecules, including proteolysis-targeting chimeras (PROTACs). For example, bridged analogs of thalidomide (B1683933) based on a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate have already been synthesized, demonstrating the scaffold's utility in this cutting-edge area of drug discovery. chemrxiv.orgchemrxiv.org The continued exploration of these unique building blocks is poised to yield new classes of therapeutics with improved efficacy and safety profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.